Cas no 652157-76-1 (Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)-)
652157-76-1 structure
Product Name:Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)-
CAS No:652157-76-1
MF:C17H15NOS
MW:281.372102975845
CID:402025
PubChem ID:12031527
Update Time:2025-04-19
Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)-
- 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone
- DTXSID10476156
- 652157-76-1
-
- Inchi: 1S/C17H15NOS/c1-11-8-9-14-15(10-11)20-17(12(2)19)16(18-14)13-6-4-3-5-7-13/h3-10,18H,1-2H3
- InChI Key: YZERMUITFWCVEN-UHFFFAOYSA-N
- SMILES: S1C(C(C)=O)=C(C2C=CC=CC=2)NC2C=CC(C)=CC1=2
Computed Properties
- Exact Mass: 281.08755
- Monoisotopic Mass: 281.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 29.1
Ethanone, 1-(7-methyl-3-phenyl-4H-1,4-benzothiazin-2-yl)- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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